An In-depth Technical Guide to 7-Chloroquinolin-8-ol: Properties, Synthesis, and Biological Significance
An In-depth Technical Guide to 7-Chloroquinolin-8-ol: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Chloroquinolin-8-ol is a halogenated derivative of 8-hydroxyquinoline, a scaffold of significant interest in medicinal chemistry and material science. This technical guide provides a comprehensive overview of the core physical and chemical properties of 7-Chloroquinolin-8-ol. It details its known biological activities, with a focus on its mechanism of action as a metal chelating agent. Furthermore, this document outlines a general experimental protocol for its synthesis and presents key spectral data for its characterization. The information is structured to be a valuable resource for researchers and professionals engaged in drug discovery and development.
Core Physical and Chemical Properties
7-Chloroquinolin-8-ol is a solid, typically appearing as a yellow to brown substance.[1] Its chemical structure is characterized by a quinoline ring system with a chlorine atom at the 7-position and a hydroxyl group at the 8-position. This arrangement of functional groups is crucial for its chemical reactivity and biological activity, particularly its ability to chelate metal ions.[1]
Table 1: Physical and Chemical Properties of 7-Chloroquinolin-8-ol
| Property | Value | Reference |
| Molecular Formula | C₉H₆ClNO | [1][2] |
| Molecular Weight | 179.61 g/mol | [2] |
| CAS Number | 876-86-8 | [1][2] |
| Appearance | Yellow to brown solid | [1] |
| Solubility | Soluble in organic solvents, limited solubility in water. | [1] |
| pKa | Data for the specific pKa of 7-Chloroquinolin-8-ol is available in the IUPAC Digitized pKa Dataset, though the exact value is not readily available in the immediate search results. | [2] |
| Melting Point | Not explicitly found for 7-Chloroquinolin-8-ol. A related compound, 7-amino-5-chloroquinolin-8-ol, has a melting point of 162-164 °C. | [3] |
| Boiling Point | Not explicitly found for 7-Chloroquinolin-8-ol. A predicted boiling point for the isomer 7-Chloroquinolin-4-ol is 348.5±22.0 °C. |
Spectroscopic Data for Characterization
The structural elucidation and confirmation of 7-Chloroquinolin-8-ol rely on various spectroscopic techniques. Below is a summary of expected spectral data.
Table 2: Spectroscopic Data of 7-Chloroquinolin-8-ol
| Technique | Key Features |
| ¹H NMR | Aromatic protons would exhibit complex splitting patterns in the downfield region (typically δ 7.0-9.0 ppm). The hydroxyl proton would appear as a broad singlet, with its chemical shift being dependent on solvent and concentration. |
| ¹³C NMR | The spectrum would show nine distinct carbon signals. The carbon bearing the hydroxyl group (C-8) would be significantly deshielded, appearing at a high chemical shift. Aromatic carbons would resonate in the typical range of δ 110-160 ppm. A link to the 13C NMR spectrum is available on PubChem.[2] |
| IR Spectroscopy | Characteristic peaks would include a broad O-H stretching band (around 3200-3600 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the quinoline ring (in the 1400-1600 cm⁻¹ region), and a C-Cl stretching vibration (typically below 800 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 179. A characteristic M+2 peak with an intensity of about one-third of the M⁺ peak would be present due to the isotopic abundance of ³⁷Cl. Fragmentation would likely involve the loss of CO, HCl, and other small molecules. |
Synthesis of 7-Chloroquinolin-8-ol: Experimental Protocol
The synthesis of quinoline derivatives can be achieved through several named reactions, with the Skraup and Gould-Jacobs reactions being two of the most common methods for constructing the quinoline ring system.[4][5][6] A general procedure for the synthesis of a 7-chloro-8-substituted quinoline derivative can be adapted from the Gould-Jacobs reaction.
General Experimental Protocol (Gould-Jacobs Reaction Adaptation):
This protocol outlines a general approach and would require optimization for the specific synthesis of 7-Chloroquinolin-8-ol.
Step 1: Condensation
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In a round-bottom flask, combine 2-amino-4-chlorophenol (1 equivalent) with diethyl ethoxymethylenemalonate (1.1 equivalents).
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Heat the mixture, typically at 100-140°C, for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the intermediate, a diethyl anilinomethylenemalonate derivative, is obtained. This intermediate can be purified by recrystallization or used directly in the next step.
Step 2: Cyclization
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The intermediate from Step 1 is added to a high-boiling point solvent, such as diphenyl ether.
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The mixture is heated to a high temperature, typically around 250°C, to induce cyclization.
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The reaction is monitored by TLC until the starting material is consumed.
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Upon cooling, the cyclized product, an ethyl 7-chloro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, will precipitate and can be collected by filtration.
Step 3: Hydrolysis and Decarboxylation
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The ester from Step 2 is hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of sodium hydroxide.
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After acidification, the carboxylic acid is collected by filtration.
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The carboxylic acid is then decarboxylated by heating it at or above its melting point until the evolution of carbon dioxide ceases.
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The resulting crude 7-Chloroquinolin-8-ol is then purified by a suitable method, such as recrystallization from an appropriate solvent (e.g., ethanol).
Caption: General workflow for the Gould-Jacobs synthesis of a quinoline derivative.
Biological Activity and Mechanism of Action
7-Chloroquinolin-8-ol exhibits a range of biological activities, including antimicrobial and antifungal properties.[1] These activities are largely attributed to its ability to act as a chelating agent.
Metal Chelation
The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group at the 8-position form a bidentate ligand system that can bind to various metal ions, such as iron, copper, and zinc.[7] This chelation can disrupt essential biological processes in microbial cells that are dependent on these metal ions. For instance, it can inhibit metalloenzymes that are crucial for microbial respiration and replication.
Caption: Mechanism of action of 7-Chloroquinolin-8-ol via metal chelation.
The formation of these stable chelate complexes effectively sequesters essential metal ions, leading to the inhibition of microbial growth. The lipophilic nature of the quinoline ring facilitates the transport of the molecule across cell membranes, allowing it to reach its intracellular targets.
Applications in Research and Drug Development
The unique chemical structure and biological activity of 7-Chloroquinolin-8-ol make it a valuable compound in several areas of research and development:
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Antimicrobial Research: As a potent chelating agent, it serves as a lead compound for the development of novel antimicrobial and antifungal agents.[1]
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Cancer Research: Derivatives of 7-chloroquinoline have shown promise as anticancer agents.[8] The ability to chelate metals that are essential for tumor growth and proliferation is a key area of investigation.
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Fluorescent Probes: The quinoline scaffold is known for its fluorescent properties. 7-Chloroquinolin-8-ol and its derivatives have the potential to be developed as fluorescent sensors for detecting specific metal ions in biological systems.[1]
Conclusion
7-Chloroquinolin-8-ol is a versatile molecule with a rich chemical and biological profile. Its ability to chelate metal ions is central to its antimicrobial and other biological activities, making it a compound of significant interest for the development of new therapeutic agents. This technical guide provides a foundational understanding of its properties and synthesis, offering a valuable resource for scientists and researchers in the field. Further research into its specific physical properties and the development of optimized synthetic protocols will undoubtedly expand its applications in medicinal chemistry and beyond.
References
- 1. CAS 876-86-8: 7-Chloro-8-hydroxyquinoline | CymitQuimica [cymitquimica.com]
- 2. 7-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 24691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 18471-93-7 CAS MSDS (8-QUINOLINOL, 7-AMINO-5-CHLORO-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. iipseries.org [iipseries.org]
- 7. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
